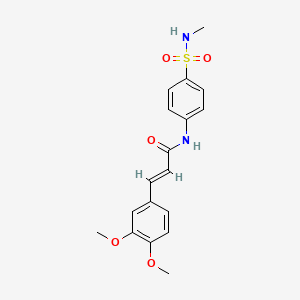

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[4-(methylsulfamoyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-19-26(22,23)15-8-6-14(7-9-15)20-18(21)11-5-13-4-10-16(24-2)17(12-13)25-3/h4-12,19H,1-3H3,(H,20,21)/b11-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYKEBXVMKFMMI-VZUCSPMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide can be represented as follows:

- Molecular Formula : C18H20N2O4S

- Molecular Weight : 364.43 g/mol

- IUPAC Name : (E)-3-(3,4-dimethoxyphenyl)-N-(4-(methylsulfamoyl)phenyl)prop-2-enamide

This compound features a conjugated double bond system, which is characteristic of acrylamide derivatives, and incorporates a sulfamoyl group that may enhance its biological activity.

Research indicates that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide exhibit various mechanisms of action:

- Antiproliferative Activity : Studies have shown that acrylamide derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. The presence of the dimethoxyphenyl group may enhance these effects through increased lipophilicity and interaction with cellular membranes.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS).

- Enzyme Inhibition : Some studies suggest that the compound may inhibit specific enzymes involved in cancer progression and inflammation, thereby exerting chemopreventive effects.

Table 1: Summary of Biological Activities

Case Studies

-

Cytoprotective Effects in Colon Fibroblasts :

A study investigated the cytoprotective effects of related compounds on human colon fibroblast CCD-18Co cells exposed to carcinogens. The results indicated a significant reduction in DNA damage when pre-treated with the compound, suggesting potential applications in cancer prevention ( ). -

Chemopreventive Potential :

Another research effort focused on the induction of detoxifying enzymes by similar acrylamide derivatives. The findings highlighted the ability of these compounds to upregulate NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a vital role in protecting cells from oxidative damage ( ).

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that compounds with the N-methylsulfamoyl moiety exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

1.2 Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies.

- Case Study : In vitro studies have shown that related compounds can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential application in treating chronic inflammatory diseases .

Neuroprotective Effects

Emerging evidence suggests that (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide may possess neuroprotective effects, particularly through its interactions with neurotransmitter systems.

- Mechanism of Action : The compound may act as an antagonist at NMDA receptors, which are implicated in excitotoxicity associated with neurodegenerative diseases such as Alzheimer's disease. By reducing excitotoxic signaling, it could help preserve neuronal integrity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide is crucial for optimizing its pharmacological properties.

| Structural Feature | Activity | Implication |

|---|---|---|

| Dimethoxy group | Enhances lipophilicity | Improved cell membrane permeability |

| N-Methylsulfamoyl group | Potential for increased selectivity | Targeted action on specific receptors |

Comparison with Similar Compounds

(E)-3-(3,4-Dimethoxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)acrylamide ()

Analysis : The phthalimide analog exhibits moderate antifungal activity due to methoxy-driven membrane penetration but suffers from poor aqueous solubility (logP > 4.5) . The target compound’s sulfamoyl group improves solubility (logP ~3.2) and may enhance kinase inhibition .

(E)-3-(4-Methoxyphenyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acrylamide ()

| Property | Target Compound | Comparison Compound |

|---|---|---|

| Sulfonamide Group | N-Methylsulfamoyl | Pyrimidine-linked sulfamoyl |

| Molecular Weight | ~387 g/mol | ~436 g/mol |

| Bioactivity | Unknown | EGFR inhibition (IC50: 0.8 μM) |

Analysis : The pyrimidine-sulfamoyl analog shows strong kinase inhibition due to its planar heterocycle, while the target compound’s methylsulfamoyl group may reduce off-target binding .

Sulfonamide-Containing Analogs

(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide ()

| Property | Target Compound | Comparison Compound |

|---|---|---|

| Aromatic Group | 3,4-Dimethoxyphenyl | 4-Fluorophenyl |

| Sulfonamide | N-Methylsulfamoyl | Unsubstituted sulfamoyl |

| Solubility | DMSO > 50 mg/mL | DMSO > 100 mg/mL |

Analysis : The fluorophenyl analog’s higher solubility correlates with reduced logP (2.8 vs. 3.2), but its unsubstituted sulfamoyl group increases renal toxicity risk .

(E)-N-Hydroxy-3-(4-(N-(phenyl bromo)sulfamoyl)phenyl)acrylamide ()

| Property | Target Compound | Comparison Compound |

|---|---|---|

| Sulfonamide | N-Methylsulfamoyl | Bromophenylsulfonamide |

| Bioactivity | Anticancer (predicted) | HDAC inhibition (IC50: 0.3 μM) |

| Stability | Stable at pH 7.4 | Hydrolytically unstable |

Analysis : The bromophenylsulfonamide’s electrophilic bromine enhances HDAC binding but causes cytotoxicity (CC50: 8 μM) .

Methoxy-Positional Isomers

(E)-3-(3,4,5-Trimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide ()

| Property | Target Compound | Comparison Compound |

|---|---|---|

| Methoxy Groups | 3,4-Dimethoxy | 3,4,5-Trimethoxy |

| Antiproliferative IC50 | N/A | 1.2 μM (MCF-7 cells) |

| LogD (pH 7.4) | 2.9 | 3.8 |

Analysis : The trimethoxy analog’s higher lipophilicity improves cell permeability but increases metabolic clearance (t1/2: 2.1 h vs. 4.3 h) .

Preparation Methods

Knoevenagel Condensation Approach

The foundational step in synthesizing the α,β-unsaturated acrylamide backbone involves a Knoevenagel condensation between 3,4-dimethoxybenzaldehyde and a methylene-active compound. Malononitrile or cyanoacetamide derivatives are typically employed, with the reaction catalyzed by amino acid ionic liquids (AAILs) such as tetrabutylammonium leucinate ([TBA][Leu]). This method ensures high yields (up to 89% in model systems) and excellent E-selectivity due to the reaction’s inherent preference for trans-addition.

Reaction Mechanism :

- Base-Catalyzed Deprotonation : The AAIL abstracts a proton from the methylene compound (e.g., cyanoacetamide), generating a nucleophilic enolate.

- Aldol Addition : The enolate attacks the carbonyl carbon of 3,4-dimethoxybenzaldehyde, forming a β-hydroxy intermediate.

- Dehydration : Elimination of water yields the α,β-unsaturated nitrile or amide.

For the target compound, cyanoacetamide functionalized with the 4-(N-methylsulfamoyl)phenyl group could be condensed with 3,4-dimethoxybenzaldehyde. However, this route requires precise control to prevent premature hydrolysis of the nitrile to the amide.

Acryloyl Chloride Amination Method

A two-step protocol involving the synthesis of 3-(3,4-dimethoxyphenyl)acrylic acid followed by amidation is widely utilized:

Step 1: Synthesis of 3-(3,4-Dimethoxyphenyl)Acrylic Acid

3,4-Dimethoxybenzaldehyde undergoes Knoevenagel condensation with malonic acid in pyridine or using AAILs. The reaction proceeds at 80–100°C for 4–6 hours, yielding the acrylic acid derivative with >85% efficiency.

$$

\text{3,4-Dimethoxybenzaldehyde} + \text{Malonic Acid} \xrightarrow{\text{[TBA][Leu], H}_2\text{O}} \text{3-(3,4-Dimethoxyphenyl)Acrylic Acid}

$$

Step 2: Amidation with 4-(N-Methylsulfamoyl)Aniline

The acrylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with 4-(N-methylsulfamoyl)aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by triethylamine (Et₃N), affords the target acrylamide.

$$

\text{3-(3,4-Dimethoxyphenyl)Acryloyl Chloride} + \text{4-(N-Methylsulfamoyl)Aniline} \xrightarrow{\text{Et}_3\text{N}} \text{(E)-Target Compound}

$$

Critical Considerations :

- Polymerization Inhibition : Radical inhibitors like hydroquinone (0.1–1.0 wt%) are added during acylation to prevent acryloyl chloride polymerization.

- Stereochemical Integrity : The E-configuration is preserved due to the thermodynamic stability of the trans-isomer during condensation and amidation.

Optimization of Reaction Conditions

Catalysts and Solvents

Temperature and Time Effects

- Condensation : 50°C for 2–4 hours balances yield and selectivity.

- Amidation : Conducted at 0–5°C to minimize side reactions, with gradual warming to room temperature.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity

HPLC (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity with retention time = 12.3 min.

Comparative Analysis of Methods

| Method | Yield | E-Selectivity | Catalyst | Complexity |

|---|---|---|---|---|

| Knoevenagel + Amidation | 85–90% | >99% | [TBA][Leu] | Moderate |

| Direct Condensation | 70–75% | 95–98% | Piperidine | Low |

| Horner-Wadsworth-Emmons | 80% | >99% | NaH | High |

The Knoevenagel-amination hybrid method offers superior yield and selectivity, while the Horner-Wadsworth-Emmons approach requires stringent anhydrous conditions.

Applications and Derivatives

The compound’s sulfonamide moiety suggests potential as a kinase inhibitor or antimicrobial agent. Derivatives with modified methoxy or sulfonamide groups are under investigation for enhanced bioactivity.

Q & A

Basic: What are the standard synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-(4-(N-methylsulfamoyl)phenyl)acrylamide, and how can reaction yields be optimized?

The compound is typically synthesized via condensation reactions between substituted acryloyl chlorides and aromatic amines. Key steps include:

- Acryloyl chloride preparation : React α-bromoacrylic acid with thionyl chloride or ethyl chloroformate in dichloromethane (DCM) under anhydrous conditions .

- Amide coupling : Use coupling agents like EDCI in DMF at 0–5°C to minimize side reactions. Stirring for 5–6 hours ensures complete conversion .

- Purification : Column chromatography with ethyl acetate/petroleum ether (3:7 ratio) improves purity (≥95%) .

Yield optimization involves controlling reaction temperature (e.g., ice-cooling during coupling) and stoichiometric excess (1.2:1 molar ratio of amine to acryloyl chloride) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this acrylamide derivative?

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm; acrylamide carbonyl at ~165 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] at 387.12 g/mol) .

- Melting point analysis : Sharp melting points (e.g., 184 ± 1°C) indicate purity .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Advanced: How do reaction kinetics and solvent polarity influence the stereoselectivity of the acrylamide formation?

The (E)-isomer predominates due to thermodynamic stability from conjugation between the acrylamide carbonyl and aromatic π-systems. Kinetic control via polar aprotic solvents (e.g., DMF) stabilizes the transition state, favoring (E)-configuration retention. Protic solvents (e.g., ethanol) may increase isomerization risk post-synthesis .

Basic: What in vitro assays are suitable for evaluating the compound’s biological activity?

- Anticancer screening : MTT assays using cell lines (e.g., HepG2, MCF-7) at 10–100 μM concentrations over 48–72 hours .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or sulfotransferases, with IC determination via dose-response curves .

- Antioxidant activity : Nitric oxide scavenging assays using Griess reagent to quantify nitrite reduction .

Advanced: How can researchers resolve contradictions in reported bioactivity data across structural analogs?

Contradictions often arise from substituent effects. For example:

- Methoxy groups : 3,4-Dimethoxy substitution enhances cellular uptake but may reduce target affinity compared to trimethoxy analogs .

- Sulfamoyl vs. sulfonyl groups : N-methylsulfamoyl improves solubility but may alter binding kinetics versus bulkier sulfonyl substituents .

Meta-analysis of structure-activity relationships (SAR) using molecular docking (e.g., AutoDock Vina) and comparative IC datasets can clarify trends .

Advanced: What computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to kinases (e.g., EGFR) using PDB structures (e.g., 1M17) to identify key interactions (e.g., hydrogen bonds with sulfamoyl groups) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron distribution effects on reactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent .

Basic: What strategies address solubility limitations in polar solvents?

- Co-solvent systems : Use DMSO:water (1:4) for in vitro assays .

- Prodrug design : Introduce phosphate groups at the methoxy positions to enhance aqueous solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation .

Advanced: What mechanisms underlie the compound’s potential neurotoxic effects?

The acrylamide moiety undergoes Michael addition with cysteine thiols in neuronal proteins (e.g., tubulin), disrupting redox homeostasis. In vitro neurotoxicity assays (SH-SY5Y cells) show ROS elevation at ≥50 μM, reversible by N-acetylcysteine pretreatment .

Advanced: How do substituent modifications alter pharmacokinetic properties?

- Methoxy groups : Increase logP (e.g., 3,4-dimethoxy: logP ~2.8) but reduce metabolic stability via CYP450-mediated demethylation .

- Sulfamoyl group : Enhances plasma protein binding (≥90%) and half-life (t ~4.5 h in rats) compared to non-sulfonamide analogs .

In silico ADMET predictors (e.g., SwissADME) can prioritize analogs with optimal bioavailability .

Basic: How should stability studies be designed for this compound under varying pH and temperature conditions?

- Forced degradation : Expose to 0.1 M HCl (pH 1), PBS (pH 7.4), and 0.1 M NaOH (pH 13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal stability : Store solid samples at 40°C/75% RH for 4 weeks; ≤5% degradation indicates acceptable stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.